Ethmozine
Ethmozine
Moricizine Hydrochloride is the hydrochloride salt form of moricizine, a phenothiazine analog with class I antiarrhythmic activity. Moricizine hydrochloride blocks the rapid flow of sodium ions into the myocardial cell during phase 0 of the action potential. This decreases excitability, slows the impulse conduction through the atrioventricular (AV) node and depresses depolarization.
MORICIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990. This drug has a black box warning from the FDA.
MORICIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990. This drug has a black box warning from the FDA.
Brand Name:
Vulcanchem
CAS No.:
29560-58-5
VCID:
VC21133253
InChI:
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
SMILES:
Array
Molecular Formula:
C22H26ClN3O4S
Molecular Weight:
464.0 g/mol
Ethmozine
CAS No.: 29560-58-5
Cat. No.: VC21133253
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Moricizine Hydrochloride is the hydrochloride salt form of moricizine, a phenothiazine analog with class I antiarrhythmic activity. Moricizine hydrochloride blocks the rapid flow of sodium ions into the myocardial cell during phase 0 of the action potential. This decreases excitability, slows the impulse conduction through the atrioventricular (AV) node and depresses depolarization. MORICIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990. This drug has a black box warning from the FDA. |
|---|---|
| CAS No. | 29560-58-5 |
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H |
| Standard InChI Key | GAQAKFHSULJNAK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
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